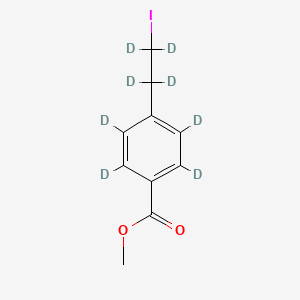

Methyl 4-(2-iodoethyl)benzoate-d8

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

298.15 g/mol |

IUPAC Name |

methyl 2,3,5,6-tetradeuterio-4-(1,1,2,2-tetradeuterio-2-iodoethyl)benzoate |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3/i2D,3D,4D,5D,6D2,7D2 |

InChI Key |

FEBZFUASXKRIMS-JFNQLUPDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C([2H])([2H])C([2H])([2H])I)[2H] |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCI |

Origin of Product |

United States |

Advanced Spectroscopic Characterization for Deuterium Distribution and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structural details of molecules. In the case of isotopically labeled compounds like Methyl 4-(2-iodoethyl)benzoate-d8, specific NMR techniques can offer unparalleled insights into the location and extent of deuteration.

¹H NMR and ¹³C NMR Analysis: Deuterium (B1214612) Coupling and Chemical Shift Perturbations

The substitution of hydrogen with deuterium induces noticeable effects in both proton (¹H) and carbon-13 (¹³C) NMR spectra. While a standard ¹H NMR spectrum of a deuterated compound shows the absence of signals at the deuterated positions, more subtle effects can be observed on the remaining protons. wikipedia.orgmagritek.com The presence of deuterium can cause small changes in the chemical shifts of neighboring protons, an effect known as an isotopic shift. acs.orgnih.gov These perturbations, though often small (in the range of parts per billion), can provide valuable information about the stereochemical relationship between the deuterium and the observed proton. acs.orgnih.gov

Furthermore, coupling between deuterium (a spin-1 nucleus) and adjacent protons or carbons can sometimes be observed. huji.ac.il In ¹H NMR, this can lead to the splitting of proton signals into triplets (with a 1:1:1 ratio), although the coupling constants (J-values) are significantly smaller than proton-proton couplings and may not always be resolved. huji.ac.il In ¹³C NMR, the substitution of an attached proton with a deuterium atom significantly alters the signal. The typical splitting of a carbon signal by directly attached protons is absent. Instead, a weaker, more complex splitting pattern due to coupling with deuterium may be observed, and the carbon signal will experience an isotopic shift, typically to a higher field (lower ppm). nih.gov The magnitude of this isotopic shift can be correlated with the number of attached deuterium atoms. nih.gov

For this compound, where the ethyl group and potentially the methyl group are deuterated, the ¹H NMR spectrum would be expected to show signals only for the aromatic protons. The integration of these signals relative to an internal standard would confirm the absence of protons on the ethyl and methyl groups. The ¹³C NMR spectrum would show characteristic isotopic shifts for the carbons in the deuterated ethyl and methyl groups, providing direct evidence of successful labeling. nih.gov

| Nucleus | Expected Chemical Shift (ppm) of Non-Deuterated Analog | Expected Observations for Deuterated Analog |

| Aromatic Protons | ~7.0-8.0 | Signals present, may show minor isotopic shifts. |

| Ethyl Protons (-CH2CH2I) | ~3.2-4.5 | Signals absent. |

| Methyl Protons (-OCH3) | ~3.9 | Signal absent if deuterated. |

| Aromatic Carbons | ~128-140 | Signals present, may show minor isotopic shifts. |

| Ethyl Carbons (-CH2CH2I) | ~-5, 35 | Signals show significant upfield isotopic shifts and altered multiplicity due to C-D coupling. |

| Methyl Carbon (-OCH3) | ~52 | Signal shows significant upfield isotopic shift and altered multiplicity if deuterated. |

| Carbonyl Carbon | ~166 | May show a small isotopic shift due to long-range effects. |

| Note: Predicted chemical shifts are based on general values for similar structures and may vary. chemicalbook.comrsc.orgnih.govchemicalbook.comnih.gov |

²H NMR Spectroscopy for Direct Deuterium Location and Quantification

Direct detection of the deuterium nuclei through ²H (Deuterium) NMR spectroscopy offers an unambiguous method for confirming the sites and extent of deuteration. wikipedia.orghuji.ac.il Each chemically distinct deuterium atom in this compound will produce a separate signal in the ²H NMR spectrum. sigmaaldrich.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same positions, simplifying spectral interpretation. magritek.comsigmaaldrich.com

The primary advantage of ²H NMR is its ability to directly quantify the deuterium enrichment at each labeled position by integrating the respective signals. nih.govnih.gov Although the natural abundance of deuterium is very low (0.016%), for isotopically enriched compounds like this compound, strong signals are readily observed. wikipedia.org The line widths in ²H NMR are generally broader than in ¹H NMR, but this does not typically hinder the identification and quantification of signals in labeled compounds. magritek.com

| Deuterated Position | Expected Chemical Shift (ppm) | Significance |

| -CD2-I | ~3.3 | Confirms deuteration at the carbon adjacent to the iodine. |

| -CD2-Ar | ~3.1 | Confirms deuteration at the carbon adjacent to the aromatic ring. |

| -OCD3 | ~3.9 | Confirms deuteration of the methyl ester group. |

| Note: Chemical shifts are estimated based on corresponding proton chemical shifts. |

Advanced 2D NMR Techniques for Isotopic Labeling Pattern Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the precise connectivity and spatial relationships within a molecule, which is crucial for verifying the isotopic labeling pattern. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C. In the context of this compound, a ¹H-¹³C HSQC spectrum would be used to confirm the absence of correlations for the deuterated positions. For example, the carbons of the ethyl and methyl groups would not show cross-peaks with any proton signals, definitively confirming their deuteration. wikipedia.orgwellcomeopenresearch.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. An HMBC spectrum could be used to confirm the connectivity of the deuterated fragments to the rest of the molecule. For instance, correlations between the aromatic protons and the deuterated benzylic carbon (Ar-CD2) would be expected, solidifying the assignment of the labeling pattern.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment shows coupling between protons that are typically two or three bonds apart. For this compound, a COSY spectrum would show correlations between the aromatic protons, but no correlations involving the deuterated ethyl group, further confirming the labeling. wikipedia.org

Mass Spectrometry (MS) for Isotopic Purity and Labeling Fidelity

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it ideal for determining the molecular weight and isotopic composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of the elemental formula of a molecule. fiveable.medigitellinc.com For this compound, HRMS would be used to confirm the incorporation of eight deuterium atoms by comparing the experimentally measured accurate mass with the theoretically calculated mass for the C10H-d8IO2 formula. The high resolving power of HRMS can also distinguish between different isotopologues, which are molecules that differ only in their isotopic composition. nih.govresearchgate.net

| Isotopologue | Theoretical Monoisotopic Mass (Da) |

| Methyl 4-(2-iodoethyl)benzoate (non-deuterated) | 291.9647 |

| This compound | 299.0150 |

Tandem Mass Spectrometry (MS/MS) for Deuterium Distribution Analysis in Fragments

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. nih.govacs.org This technique is invaluable for determining the location of the deuterium labels within the molecule. By analyzing the mass-to-charge ratios of the fragments, it is possible to deduce which parts of the molecule retain the deuterium labels. nih.gov

For this compound, key fragmentations would be expected, such as the loss of the iodoethyl group or the methoxy (B1213986) group. The masses of these fragments would indicate whether the deuterium atoms are located on the lost neutral fragment or the remaining charged fragment. For instance, fragmentation of the parent ion (m/z 299) could lead to a fragment corresponding to the benzoyl cation. Observing this fragment at a mass that accounts for the deuterated aromatic ring (if applicable) and the carbonyl group would confirm the location of some of the deuterium atoms. The analysis of various fragment ions provides a detailed map of the deuterium distribution throughout the molecule. nih.govtmc.edu

| Parent Ion (m/z) | Expected Fragment Ion | Expected Fragment m/z | Interpretation |

| 299.0150 | [M - •CD2I]+ | 155.06 | Loss of the deuterated iodo-methyl radical, indicating deuteration on the ethyl side chain. |

| 299.0150 | [M - •OCD3]+ | 266.97 | Loss of the deuterated methoxy radical, indicating deuteration of the methyl ester. |

| 299.0150 | [C7D4O]+ | 109.06 | Benzoyl cation fragment showing deuteration on the aromatic ring. |

| Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data. |

Infrared (IR) and Raman Spectroscopy: Vibrational Signatures of Deuteration

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. The substitution of hydrogen with its heavier isotope, deuterium, induces noticeable shifts in the vibrational frequencies of the molecule, providing a clear signature of deuteration. These shifts are most pronounced for bonds directly involving hydrogen/deuterium atoms (C-H vs. C-D stretching and bending vibrations).

In the case of this compound, deuteration is specified on the benzoate (B1203000) ring and the methyl ester group. This leads to characteristic changes in the IR and Raman spectra when compared to its non-deuterated counterpart. The high-frequency C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region for the aromatic ring and 3000-2850 cm⁻¹ for the methyl group, are expected to shift to lower wavenumbers for the C-D bonds, appearing in the 2300-2100 cm⁻¹ range. This significant and predictable shift provides a definitive confirmation of successful deuteration.

A comparative analysis of the experimental or theoretically calculated IR and Raman spectra of both Methyl 4-(2-iodoethyl)benzoate and its d8 analogue is crucial for a detailed assignment of these vibrational modes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) - Non-Deuterated | Expected Wavenumber Range (cm⁻¹) - Deuterated (d8) | Technique |

| Aromatic C-H Stretch | 3100-3000 | - | IR/Raman |

| Aromatic C-D Stretch | - | 2300-2200 | IR/Raman |

| Methyl C-H Stretch | 3000-2850 | - | IR/Raman |

| Methyl C-D Stretch | - | 2250-2100 | IR/Raman |

| Carbonyl (C=O) Stretch | ~1720 | ~1720 | IR/Raman |

| C-O Stretch (Ester) | 1300-1100 | 1300-1100 | IR |

| C-I Stretch | 600-500 | 600-500 | IR/Raman |

| Aromatic C-H Bending | 900-675 | - | IR/Raman |

| Aromatic C-D Bending | - | 700-500 | IR/Raman |

Note: The data in this table is based on general spectroscopic principles and requires experimental or high-level computational data for specific values for Methyl 4-(2-iodoethyl)benzoate and its d8 analogue.

X-ray Crystallography: Structural Analysis of Non-Deuterated and Deuterated Analogues

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

For Methyl 4-(2-iodoethyl)benzoate, obtaining a single crystal suitable for X-ray diffraction would provide invaluable information about its solid-state conformation. This would reveal the spatial relationship between the substituted benzoate ring and the iodoethyl group, as well as how the molecules pack together in the crystal lattice.

| Parameter | Expected Data for Methyl 4-(2-iodoethyl)benzoate | Potential Isotope Effects in the d8 Analogue |

| Crystal System | To be determined | Likely to be the same |

| Space Group | To be determined | Likely to be the same |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined | Minor changes may be observed |

| Bond Lengths (e.g., C-I, C=O, C-O) | To be determined | C-D bonds are slightly shorter than C-H bonds |

| Bond Angles | To be determined | Minor changes may be observed |

| Intermolecular Interactions | To be determined | Alterations in C-D···O or other weak interactions |

Note: This table highlights the type of data obtained from X-ray crystallography and the potential, though often subtle, effects of deuteration. Specific values require experimental determination.

Applications in Mechanistic and Kinetic Investigations

Isotope Effect Studies in Reaction Pathways

Isotope effects are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org These effects are a cornerstone of mechanistic chemistry, offering a window into the transition states of reactions.

The Kinetic Isotope Effect (KIE) is a change in the reaction rate of a chemical reaction upon isotopic substitution. wikipedia.org It is a powerful tool for determining the rate-determining step of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. In the case of Methyl 4-(2-iodoethyl)benzoate-d8, the deuterium (B1214612) atoms are on the aromatic ring. Therefore, a primary KIE would be expected in reactions where a C-D bond on the aromatic ring is cleaved in the rate-limiting step, such as electrophilic aromatic substitution reactions.

For instance, consider a hypothetical electrophilic aromatic substitution reaction on the benzene (B151609) ring of Methyl 4-(2-iodoethyl)benzoate. If the cleavage of the C-H (or C-D) bond is the rate-determining step, a significant primary KIE would be observed. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to break. This results in a slower reaction rate for the deuterated compound.

Conversely, a secondary KIE can be observed even if the C-D bond is not broken in the rate-determining step. These effects are generally smaller and arise from changes in hybridization or hyperconjugation at the labeled position during the reaction.

Hypothetical Research Finding:

In a study investigating the mechanism of a novel palladium-catalyzed cross-coupling reaction involving Methyl 4-(2-iodoethyl)benzoate, a KIE was measured. The reaction rates for the protiated and deuterated (d8) compounds were compared under identical conditions.

| Compound | Rate Constant (k, s-1) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Methyl 4-(2-iodoethyl)benzoate | 3.2 x 10-4 | 6.8 |

| This compound | 4.7 x 10-5 |

The observed KIE of 6.8 is a significant primary kinetic isotope effect, suggesting that the cleavage of a C-H/C-D bond on the aromatic ring is involved in the rate-determining step of this hypothetical reaction.

The Solvent Isotope Effect (SIE) is the change in reaction rate when the solvent is replaced with its deuterated counterpart (e.g., H₂O vs. D₂O). libretexts.orgchem-station.com This effect can provide valuable information about the role of the solvent in the reaction mechanism, particularly in reactions involving proton transfer. libretexts.orgchem-station.com

While this compound itself is not a solvent, its reactions can be studied in deuterated solvents to probe the mechanism. For example, in a solvolysis reaction where the solvent acts as the nucleophile, a significant SIE may be observed if proton transfer from the solvent is part of the rate-determining step.

Hypothetical Research Finding:

The hydrolysis of the ester group in Methyl 4-(2-iodoethyl)benzoate was studied in both H₂O and D₂O. The reaction was found to be acid-catalyzed.

| Solvent | Rate Constant (k, s-1) | Solvent Isotope Effect (kH₂O/kD₂O) |

|---|---|---|

| H₂O | 1.5 x 10-5 | 2.5 |

| D₂O | 6.0 x 10-6 |

The observed SIE of 2.5 suggests that a proton transfer involving the solvent is a key part of the reaction mechanism, likely in the rate-determining step.

Deuterium Tracing for Reaction Mechanism Elucidation

Deuterium labeling is an indispensable tool for tracing the fate of atoms and functional groups throughout a chemical reaction. researchgate.net By incorporating deuterium at a specific position in a molecule, chemists can follow the deuterium label in the products to understand bond-making and bond-breaking processes, as well as potential rearrangements.

In the case of this compound, the eight deuterium atoms on the aromatic ring act as labels. If the reaction involves the aromatic ring, the position of the deuterium atoms in the final product can reveal the reaction's regioselectivity and uncover any unexpected molecular rearrangements.

Hypothetical Research Finding:

A novel intramolecular cyclization reaction of this compound was investigated. The goal was to determine if the reaction proceeded through a benzyne intermediate. The position of the deuterium labels in the product was analyzed using ¹H and ²H NMR spectroscopy.

The results showed that the deuterium atoms had scrambled around the aromatic ring in the product, which is consistent with the formation of a symmetrical benzyne intermediate. This provided strong evidence for the proposed reaction mechanism.

Investigation of Intermolecular Interactions and Binding Mechanisms

Deuterium NMR spectroscopy is a powerful technique for studying the dynamics and interactions of molecules in various environments. kpi.uaarizona.edu The deuterium nucleus has a quadrupole moment, and its NMR signal is sensitive to the local electronic environment and molecular motion.

By using this compound, researchers can study its interactions with other molecules, such as host-guest complexes or its binding to a protein. The changes in the deuterium NMR spectrum upon binding can provide information about the orientation and dynamics of the molecule in the bound state.

Hypothetical Research Finding:

The interaction of this compound with a cyclodextrin host molecule in solution was studied using ²H NMR. The deuterium NMR spectrum of the free molecule showed a sharp singlet. Upon addition of the cyclodextrin, the signal broadened and split into a doublet, indicating that the molecule was now in a more ordered environment inside the cyclodextrin cavity. The magnitude of the splitting provided information about the orientation of the benzoate (B1203000) moiety within the host.

Role As a Stable Isotope Labeled Internal Standard in Quantitative Analytical Chemistry

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the precise quantification of analytes in complex mixtures. ontosight.aiontosight.ai The core principle of SID-MS involves the addition of a known quantity of an isotopically labeled version of the analyte of interest, such as Methyl 4-(2-iodoethyl)benzoate-d8, to a sample. ontosight.aiontosight.ai This labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the presence of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.com

Once added to the sample, the SIL internal standard undergoes the same sample preparation, extraction, and analysis procedures as the native analyte. acs.org During mass spectrometry analysis, the instrument distinguishes between the native analyte and the SIL internal standard based on their mass-to-charge (m/z) ratio. ontosight.ai By comparing the signal intensity of the native analyte to that of the known amount of the internal standard, the concentration of the analyte in the original sample can be calculated with high accuracy. ontosight.aiontosight.ai This method effectively corrects for variations and losses that may occur during sample handling and analysis. musechem.com

The key advantages of SID-MS include its high sensitivity, specificity, and accuracy, making it an ideal technique for analyzing complex biological and environmental samples. ontosight.aiontosight.ai

Method Development and Validation in High-Precision Quantitative Analysis

The use of SIL internal standards like this compound is fundamental to the development and validation of robust and reliable quantitative assays.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for quantitative analysis due to its high sensitivity and selectivity. waters.com However, a significant challenge in LC-MS/MS is the "matrix effect," which arises from co-eluting components from the sample matrix (e.g., plasma, urine, soil) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comresearchgate.net This interference can lead to either ion suppression or enhancement, resulting in inaccurate quantification. waters.comcrimsonpublishers.com

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective strategy to mitigate matrix effects. researchgate.net Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same ionization suppression or enhancement. oup.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to more accurate and reliable results. crimsonpublishers.com

It is important to note that while highly effective, deuterium-labeled standards may not always perfectly correct for matrix effects, especially if there are slight differences in retention time between the analyte and the internal standard in regions of changing ion suppression. myadlm.org

The incorporation of SIL internal standards significantly enhances the precision and accuracy of quantitative analytical methods. musechem.com Precision refers to the reproducibility of measurements, while accuracy refers to the closeness of a measured value to the true value.

SIL internal standards improve precision by correcting for variations in sample preparation, instrument response, and matrix effects. crimsonpublishers.comresearchgate.net Since the analyte and the internal standard are affected similarly by these variables, the ratio of their signals remains constant, leading to more consistent results across multiple analyses. researchgate.net

Accuracy is improved because the internal standard allows for the correction of analyte losses during sample processing. musechem.com Any loss of the analyte during extraction, cleanup, or derivatization steps will be mirrored by a proportional loss of the SIL internal standard. Therefore, the analyte-to-internal standard ratio remains unaffected, ensuring that the final calculated concentration accurately reflects the true concentration in the original sample. musechem.com

The use of SIL internal standards is considered the gold standard for quantitative analysis in complex matrices, providing a level of accuracy and precision that is often unattainable with other calibration methods. oup.comnih.gov

Assessment of Deuterium Label Stability and Exchange in Analytical Matrices

A critical consideration when using deuterium-labeled internal standards is the stability of the deuterium labels and the potential for hydrogen-deuterium (H-D) exchange. The C-D bonds must be stable throughout the entire analytical process, from sample storage to final measurement, to ensure accurate quantification.

The stability of deuterium labels can be influenced by factors such as pH, temperature, and the chemical environment of the analytical matrix. mdpi.com In some cases, deuterium atoms, particularly those attached to heteroatoms (like oxygen or nitrogen) or activated carbon atoms, can exchange with protons from the solvent or matrix components. waters.com This back-exchange would alter the isotopic composition of the internal standard, leading to quantification errors. waters.com

Therefore, during method development, it is crucial to assess the stability of the deuterium labels in the specific analytical matrix being used. rsc.org This can be achieved by incubating the deuterated standard in the matrix under various conditions and analyzing for any changes in its isotopic profile over time. nih.govresearchgate.net Techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the isotopic enrichment and structural integrity of the labeled compound. rsc.orgwiley.com

For this compound, the deuterium atoms are located on the ethyl and methyl groups, which are generally considered to be stable positions and less prone to back-exchange under typical analytical conditions compared to deuterons on more acidic or labile positions. mdpi.com However, empirical validation of label stability is always a necessary step in the rigorous validation of a quantitative assay. researchgate.net

Computational Chemistry and Theoretical Modeling of Deuterated Benzoyl Esters

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Vibrational Frequencies

The introduction of deuterium (B1214612) in place of hydrogen (a d8 designation implies deuteration at eight positions, likely on the aromatic ring and the ethyl chain) has a subtle but predictable effect on the molecule's properties. The primary influence of deuteration is on the vibrational modes of the molecule due to the increased mass of deuterium compared to protium.

DFT calculations can precisely predict these changes in vibrational frequencies. The C-D (carbon-deuterium) stretching and bending frequencies will be significantly lower than the corresponding C-H (carbon-hydrogen) frequencies. This is a direct consequence of the heavier mass of the deuterium atom. These predicted frequency shifts are crucial for interpreting experimental infrared (IR) and Raman spectra of the deuterated compound.

Furthermore, DFT calculations can reveal the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com These parameters are key to understanding the molecule's reactivity. For instance, the iodine atom in Methyl 4-(2-iodoethyl)benzoate acts as a good leaving group, a property that is influenced by the electronic environment of the molecule.

Table 1: Representative Calculated Vibrational Frequencies for a Benzoyl Ester Fragment

This table illustrates the typical differences in vibrational frequencies between a protiated and a deuterated aromatic C-H/C-D bond, as would be predicted by DFT calculations. The values are representative and not specific to Methyl 4-(2-iodoethyl)benzoate-d8.

| Vibrational Mode | Protiated (C-H) Frequency (cm⁻¹) | Deuterated (C-D) Frequency (cm⁻¹) |

| Aromatic C-H/C-D Stretch | ~3100-3000 | ~2300-2200 |

| Aromatic C-H/C-D in-plane bend | ~1200-1000 | ~900-750 |

| Aromatic C-H/C-D out-of-plane bend | ~900-675 | ~700-500 |

Note: These are approximate frequency ranges and can vary based on the specific molecular environment and computational method used.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and dynamic behavior of flexible molecules like this compound. tandfonline.com While quantum chemical calculations provide information on a static, optimized geometry, MD simulations track the movement of atoms over time, offering a more realistic picture of the molecule's behavior in a given environment (e.g., in a solvent or in the solid state). acs.org

For a molecule with a flexible ethyl chain like Methyl 4-(2-iodoethyl)benzoate, MD simulations can explore the different spatial arrangements (conformations) the molecule can adopt. nih.govacs.org This is achieved by solving Newton's equations of motion for the atoms in the system, using a force field to describe the interactions between them. The simulations can reveal the most stable conformations and the energy barriers between them. nih.govacs.org

Key insights from MD simulations for this molecule would include:

Conformational Preferences: Identifying the most populated rotational states (rotamers) around the C-C single bonds in the iodoethyl group.

Solvent Effects: Understanding how the presence of a solvent influences the conformational equilibrium and dynamics of the molecule.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

This table provides an example of the kind of data that could be generated from an MD simulation to describe the conformational preferences of the iodoethyl side chain.

| Dihedral Angle (C-C-C-I) | Population (%) | Relative Energy (kcal/mol) |

| Anti (trans) | 65 | 0.0 |

| Gauche (+) | 17 | 1.2 |

| Gauche (-) | 18 | 1.1 |

Note: This data is illustrative. The actual populations and energies would depend on the specific force field and simulation conditions.

Prediction of Spectroscopic Parameters and Isotopic Shifts

A significant application of computational chemistry for deuterated compounds is the prediction of spectroscopic parameters, particularly the isotopic shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The substitution of hydrogen with deuterium causes small but measurable changes in the chemical shifts of nearby nuclei, a phenomenon known as the isotope effect. huji.ac.ilnih.gov

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict these isotopic shifts. mdpi.com The primary cause of the secondary isotope shift in NMR is the slight shortening of the C-D bond compared to the C-H bond, which alters the vibrational averaging of the molecular geometry and, consequently, the electronic shielding of the neighboring nuclei. srce.hr

For this compound, one would expect to see:

13C Isotope Shifts: The carbon atoms directly bonded to deuterium will show the largest upfield shift (lower ppm value). The effect diminishes with distance, but can sometimes be observed over several bonds. nih.gov

1H Isotope Shifts: If there are any remaining protons in the molecule, their chemical shifts could be slightly altered by the presence of deuterium elsewhere in the molecule.

The ability to predict these shifts is invaluable for confirming the positions of deuteration in a synthesized molecule and for the detailed assignment of complex NMR spectra. nih.govsrce.hr

Table 3: Predicted Deuterium Isotope Shifts on 13C NMR for a Model Aromatic Ester

This table illustrates the typical magnitude of predicted two-bond and three-bond deuterium isotope shifts (nΔC(D) = δC(H) - δC(D)) in ppb (parts per billion).

| Carbon Atom | Number of Bonds to Deuterium (n) | Predicted Isotope Shift (ppb) |

| Aromatic C-D | 1 (Primary) | Not applicable for 13C secondary shift |

| Aromatic C adjacent to C-D | 2 | ~100-150 |

| Aromatic C meta to C-D | 3 | ~20-50 |

Note: These are representative values. The actual shifts depend on the specific molecular structure and the computational methodology. huji.ac.il

Emerging Research Directions and Future Prospects for Deuterated Chemical Probes

Innovations in Synthesis and Scale-Up of Deuterated Compounds

The broader application of deuterated compounds has historically been limited by the cost and complexity of their synthesis and purification. clearsynth.combionauts.jp However, recent innovations are addressing these challenges, making the production of molecules like Methyl 4-(2-iodoethyl)benzoate-d8 more efficient and scalable.

Key advancements include the development of novel catalytic systems and synthetic methodologies. For instance, methods for the selective deuteration of (hetero)arenes using nanostructured iron catalysts and inexpensive deuterium (B1214612) oxide (D₂O) have been developed, allowing for kilogram-scale production. nih.gov Hydrogen Isotope Exchange (HIE) reactions, often catalyzed by metals like iridium, have become a primary method for late-stage deuteration of complex molecules, which is highly valuable in drug development. acs.orgresearchgate.net These methods offer high selectivity, allowing deuterium to be incorporated at specific molecular sites, which is crucial for studying metabolic "soft spots." nih.gov

Furthermore, flow chemistry is emerging as a transformative technology for deuteration. A recently developed flow synthesis system enables deuteration at room temperature and ambient pressure, avoiding the need for high-pressure deuterium gas and reducing waste. bionauts.jp This system has shown high efficiency, with 80-99% deuterium introduction and high yields, and can be applied to a wide range of compounds. bionauts.jp Such technologies not only make the synthesis process safer and more environmentally friendly but also facilitate on-demand production. bionauts.jp The scalability of these new methods is critical, as the demand for deuterated compounds as active pharmaceutical ingredients (APIs) grows. nih.gov

Table 1: Comparison of Deuteration Synthesis Methods

| Method | Catalyst/Reagent | Scale | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic H/D Exchange | Iridium, Ruthenium, Iron catalysts; D₂O or D₂ gas nih.govacs.org | Lab to Kilogram nih.gov | High selectivity, applicable to complex molecules, can be done late-stage. nih.govacs.org | Often requires precious metal catalysts, can be difficult to control regioselectivity. acs.org |

| Flow Chemistry Synthesis | Proton-conducting membrane, D₂O bionauts.jp | Lab to Pilot | Safer (no D₂ gas), low environmental impact, high yield, reusable reagents. bionauts.jp | Newer technology, may require specialized equipment. |

| Chemical Synthesis | Various reactions (e.g., hydrogenation, dehalogenation) clearsynth.com | Lab | Established methods for specific transformations. clearsynth.com | Can be time-consuming, multi-step, and costly. clearsynth.com |

| Biosynthesis | Deuterated precursors fed to cells/organisms clearsynth.com | Lab | Can produce complex, naturally occurring molecules. clearsynth.com | Difficult to control labeling patterns, complex purification. clearsynth.com |

Expansion into Novel Research Applications in Materials and Biological Sciences

The unique properties of deuterated compounds are driving their expansion into new research areas beyond their traditional use in pharmaceutical development.

In materials science , deuterated polymers are gaining prominence. Replacing hydrogen with deuterium alters physical properties like thermal stability and provides unique spectroscopic signatures. resolvemass.ca This makes them invaluable for applications in neutron scattering, which is used to study the structure and dynamics of materials at the molecular level. resolvemass.canih.gov Deuterated materials are also being used to research the degradation pathways of biodegradable polymers, contributing to the development of more sustainable materials. resolvemass.ca

In the biological sciences , the applications are rapidly diversifying. Deuterated probes are essential tools in structural biology, particularly for Small-Angle Neutron Scattering (SANS), which helps reveal the structure of large, flexible biomolecules like proteins and lipids in solution. nih.gov In metabolomics, deuterated compounds serve as ideal internal standards for mass spectrometry, enabling precise quantification of metabolites in complex biological samples. clearsynth.comacs.org The kinetic isotope effect (KIE), where the stronger C-D bond slows reaction rates, is leveraged to study enzyme mechanisms and metabolic pathways in detail. acs.orgyoutube.com For a molecule like this compound, its deuteration allows it to be used as a probe to study the metabolism and target engagement of EP4 receptor agonists with greater precision. nih.govpharmaffiliates.com

Table 2: Novel Applications of Deuterated Probes

| Field | Application | Technique | Purpose |

|---|---|---|---|

| Materials Science | Polymer Science | Neutron Scattering resolvemass.ca | Characterize polymer structure and dynamics; study material degradation. resolvemass.ca |

| Materials Science | Electronics | Organic Electronics | Improve stability and performance of organic light-emitting diodes (OLEDs). rsc.org |

| Biological Sciences | Structural Biology | Small-Angle Neutron Scattering (SANS) nih.gov | Determine the structure of large, flexible proteins and biological complexes. nih.gov |

| Biological Sciences | Metabolomics | Mass Spectrometry acs.org | Serve as internal standards for accurate quantification of metabolites. clearsynth.comacs.org |

| Biological Sciences | Drug Discovery | Pharmacokinetic Studies nih.gov | Investigate drug metabolism, distribution, and clearance with high precision. nih.govclearsynth.com |

| Biological Sciences | Mechanistic Enzymology | Kinetic Isotope Effect (KIE) Studies acs.org | Elucidate enzyme reaction mechanisms and identify rate-limiting steps. acs.orgyoutube.com |

Integration with Advanced Automation and High-Throughput Screening Methodologies

The synergy between deuterated probes, laboratory automation, and high-throughput screening (HTS) is set to accelerate research significantly. Automated synthesis platforms are revolutionizing how chemical synthesis is performed, moving from manual, step-by-step processes to fully automated systems capable of producing small molecules with high efficiency and reproducibility. acs.orgwikipedia.org These robotic systems can perform a wide range of reactions, purifications, and analyses, freeing up chemists to focus on experimental design and data interpretation. wikipedia.orgmit.edu

The integration of automated synthesizers with pre-filled reagent cartridges for specific reactions, such as amide formation or Suzuki couplings, simplifies the process of creating libraries of compounds, including deuterated analogues. sigmaaldrich.com This allows for the rapid generation of molecules needed for structure-activity relationship (SAR) studies. acs.org

In parallel, HTS methodologies are benefiting from the use of isotopic labeling. In fields like metabolomics, using chemical tags with unique isotopic signatures allows for the multiplexed analysis of many samples in a single run. chemrxiv.orgchemrxiv.org This approach, sometimes called "multiplexing," dramatically increases throughput. For example, a 96-plex tagging system can analyze 288 samples in just two hours, a task that would take days using conventional methods. chemrxiv.orgnih.gov This combination of isotopic labeling and HTS is crucial for large-scale metabolic screens and biomarker discovery. chemrxiv.orgnih.gov Combining different labeling methods, such as isotopic and isobaric tagging, can further increase the number of single cells or samples analyzed simultaneously, pushing the boundaries of high-throughput proteomics and metabolomics. nih.gov

Table 3: Benefits of Integrating Automation and HTS with Deuterated Probes

| Feature | Technology | Impact on Research |

|---|---|---|

| Increased Efficiency | Automated Synthesis Platforms wikipedia.org | Faster synthesis of deuterated compounds and libraries for screening. acs.orgnih.gov |

| Enhanced Reproducibility | Robotic Liquid Handling & Reaction Control wikipedia.org | Reduces human error, leading to more reliable and consistent data. wikipedia.org |

| Higher Throughput | Isotopic/Isobaric Tagging for Multiplexing chemrxiv.orgnih.gov | Enables simultaneous analysis of hundreds of samples, accelerating metabolomics and proteomics. nih.govnih.gov |

| Accelerated Discovery | Automated SAR Studies acs.org | Rapidly identifies compounds with improved properties (e.g., metabolic stability). nih.gov |

| Improved Safety | Automated Systems wikipedia.org | Minimizes researchers' exposure to potentially hazardous chemicals. wikipedia.org |

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 4-(2-iodoethyl)benzoate-d8 with high isotopic purity?

- Methodological Answer : Deuterated analogs like this compound are typically synthesized via acid-catalyzed esterification of 4-(2-iodoethyl)benzoic acid with deuterated methanol (CDOD). Isotopic purity (>98 atom% D) is achieved by using excess deuterated reagents and repeated solvent exchange under anhydrous conditions. For example, deuterated methyl esters (e.g., Methyl benzoate-d8) are synthesized using similar protocols, as noted in Kanto Reagents’ catalogs for deuterated compounds . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) removes non-deuterated byproducts.

Q. Which analytical techniques are most effective for confirming deuterium incorporation and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H NMR confirms the absence of proton signals in deuterated positions (e.g., methyl or ethyl groups). C NMR and H NMR (if accessible) validate isotopic substitution .

- High-Resolution Mass Spectrometry (HRMS) : Measures exact mass to distinguish isotopic clusters (e.g., [M+8] for d8 compounds).

- FT-IR : Monitors ester carbonyl stretches (~1720 cm) and C-D vibrations (2050-2200 cm) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Iodoethyl derivatives are light- and heat-sensitive. Store in amber vials under inert gas (argon/nitrogen) at -20°C. Deuterated compounds may exhibit hygroscopicity; use molecular sieves in storage containers. Stability tests (e.g., periodic NMR/HPLC checks) are recommended, as outlined for deuterated benzaldehyde analogs in Kanto Reagents’ protocols .

Advanced Research Questions

Q. How can the kinetic isotope effect (KIE) of the iodoethyl group in nucleophilic substitution reactions be quantified using this compound?

- Methodological Answer : Design competitive reactions between deuterated and non-deuterated analogs. For example, measure reaction rates (via GC-MS or HPLC) of SN2 displacement (e.g., with NaI/KI) under identical conditions. KIE () is calculated from rate constants. Ensure precise temperature control (±0.1°C) to minimize experimental error. Statistical analysis (e.g., ANOVA) should validate reproducibility, as emphasized in research ethics guidelines .

Q. What role does deuteration play in modifying reactivity during cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : Deuteration at the ethyl or methyl positions may alter steric/electronic effects. Compare catalytic efficiency (turnover frequency, TOF) of deuterated vs. non-deuterated substrates using Pd(PPh)/base systems. Monitor coupling yields via F NMR (if fluorinated aryl boronic acids are used) or LC-MS. Contradictions in reactivity trends (e.g., unexpected TOF reductions) may arise from isotopic mass effects on transition states, requiring DFT simulations for mechanistic insights .

Q. What strategies optimize in vivo metabolic tracing studies using this compound?

- Methodological Answer : Administer the compound in model organisms (e.g., rodents) and track deuterated metabolites via LC-MS/MS. Use isotopomer analysis to distinguish endogenous vs. tracer-derived signals. Dose-response studies and compartmental modeling (e.g., using SAAM II software) quantify metabolic flux. Ethical protocols for animal studies, including statistical power calculations, must align with institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.